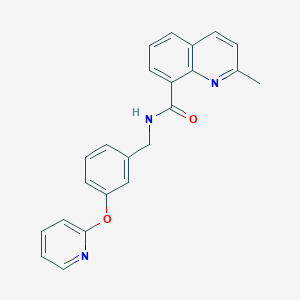

2-methyl-N-(3-(pyridin-2-yloxy)benzyl)quinoline-8-carboxamide

Description

Properties

IUPAC Name |

2-methyl-N-[(3-pyridin-2-yloxyphenyl)methyl]quinoline-8-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19N3O2/c1-16-11-12-18-7-5-9-20(22(18)26-16)23(27)25-15-17-6-4-8-19(14-17)28-21-10-2-3-13-24-21/h2-14H,15H2,1H3,(H,25,27) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGJRVCPPWSUOST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=CC=C2C(=O)NCC3=CC(=CC=C3)OC4=CC=CC=N4)C=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(3-(pyridin-2-yloxy)benzyl)quinoline-8-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized using the Doebner–von Miller reaction, which involves the condensation of aniline derivatives with aldehydes in the presence of a strong acid.

Introduction of the Pyridin-2-yloxy Group: The pyridin-2-yloxy group can be introduced via nucleophilic substitution reactions, where a suitable pyridine derivative reacts with a halogenated benzyl compound.

Formation of the Carboxamide Group: The carboxamide group is typically introduced through an amidation reaction, where the quinoline derivative reacts with an amine in the presence of a coupling agent.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability .

Chemical Reactions Analysis

Functionalization at C-8 Position

The 8-carboxamide group is introduced via activation of the quinoline-8-carboxylic acid intermediate. In analogous syntheses, the acid is converted to an acid chloride using thionyl chloride (SOCl₂) and catalytic DMF, followed by amide coupling with amines . For example:

-

Acid Chloride Formation : Quinoline-8-carboxylic acid + SOCl₂, DMF, reflux → 8-carboxylic acid chloride .

-

Amide Coupling : Acid chloride + 3-(pyridin-2-yloxy)benzylamine, base (e.g., Et₃N), DCM, RT → target carboxamide .

Key Spectral Data

-

1H NMR (Compound 9e ) : Methyl protons at δ 2.75 (s, 3H), pyridyl protons at δ 8.45–7.20 (m).

-

13C NMR : Quinoline C=O at δ 165–170 ppm, amide C=O at δ 168–172 ppm .

Amide Bond Formation

The final step involves coupling the quinoline-8-carboxylic acid with 3-(pyridin-2-yloxy)benzylamine using carbodiimide reagents (e.g., EDCI/HOBt) in DMF or CH₂Cl₂ . This method achieves moderate to high yields (60–85%) and minimizes racemization .

Comparative Coupling Methods

| Method | Reagents | Solvent | Yield | Reference |

|---|---|---|---|---|

| EDCI/HOBt | EDCI, HOBt, DMF | DMF | 75% | |

| SOCl₂/Amine | SOCl₂, Et₃N | DCM | 65% |

Biological and Physicochemical Profiling

While biological data for this specific compound is unavailable, structurally related quinoline-8-carboxamides exhibit:

Scientific Research Applications

Antimicrobial Activity

Compounds with similar quinoline structures have demonstrated antimicrobial properties. For instance, quinoline derivatives have been studied for their efficacy against various bacterial strains and fungi. The presence of the carboxamide group may enhance these properties through improved solubility and interaction with microbial targets.

In a study on related quinoline derivatives, compounds were screened against Mycobacterium smegmatis and Pseudomonas aeruginosa, showing promising antimicrobial activity . This suggests that 2-methyl-N-(3-(pyridin-2-yloxy)benzyl)quinoline-8-carboxamide could be explored for similar applications.

Anticancer Activity

Quinoline derivatives are also known for their anticancer properties. Research has highlighted the potential of certain quinoline-based compounds to inhibit cancer cell proliferation. For example, a series of quinoline-4-carboxamides were identified with potent antiplasmodial activity against Plasmodium falciparum, indicating that structural modifications can lead to enhanced biological activity .

The unique structure of this compound may position it as a candidate for further investigation in cancer therapeutics. The ability to inhibit specific cellular pathways could be explored through in vitro assays against various cancer cell lines.

Mechanism of Action Studies

Understanding the mechanism of action is crucial for any new drug candidate. The quinoline scaffold has been associated with various mechanisms, including inhibition of translation elongation factors in malaria parasites . Similar studies could be conducted to elucidate how this compound interacts at the molecular level with biological targets.

Case Studies and Related Research

While direct studies on this compound are scarce, related compounds provide valuable insights:

| Compound | Activity | Reference |

|---|---|---|

| Quinoline-4-carboxamide | Antimalarial | |

| Benzofuran carboxamides | Antimicrobial | |

| Quinoline derivatives | Anticancer |

These studies illustrate the potential applications of structurally similar compounds, highlighting areas where this compound could be further investigated.

Mechanism of Action

The mechanism of action of 2-methyl-N-(3-(pyridin-2-yloxy)benzyl)quinoline-8-carboxamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Quinoline: A basic structure similar to the compound , known for its antimalarial properties.

Pyridinyl-quinoline derivatives: Compounds with similar structures that exhibit a range of biological activities.

Uniqueness

2-methyl-N-(3-(pyridin-2-yloxy)benzyl)quinoline-8-carboxamide is unique due to the presence of both the quinoline and pyridin-2-yloxy groups, which confer distinct chemical and biological properties. This combination allows for a broader range of applications and potential therapeutic uses compared to other similar compounds .

Biological Activity

2-Methyl-N-(3-(pyridin-2-yloxy)benzyl)quinoline-8-carboxamide is a synthetic compound that incorporates a quinoline core, a pyridine ring, and a carboxamide group. This molecular structure suggests potential biological activity, particularly in medicinal chemistry. Despite limited direct studies focusing solely on this compound, its structural components align with known bioactive compounds, indicating possible therapeutic applications.

Structural Analysis

The compound features several key functional groups:

- Quinoline Ring : A bicyclic aromatic system known for various biological activities.

- Pyridyloxy Linker : This oxygen bridge may facilitate hydrogen bonding, enhancing interactions with biological targets.

- Carboxamide Group : Known for its ability to form hydrogen bonds and participate in biochemical processes.

- Benzyl Group : Influences the compound's steric properties and overall shape, potentially affecting its biological interactions.

The molecular formula is , with a molecular weight of approximately 369.424 g/mol.

Biological Activity Insights

While specific studies on this compound are sparse, related compounds within the quinoline family have demonstrated various biological activities:

Antimicrobial Activity

Quinoline derivatives have been reported to exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against Mycobacterium tuberculosis and other pathogens. In one study, modifications to the quinoline structure led to enhanced activity against tuberculosis, with minimum inhibitory concentrations (MICs) reported as low as 6.68 µM for certain derivatives .

Anticancer Potential

Quinoline derivatives are also explored for their anticancer properties. The structural features of this compound may contribute to apoptosis induction in cancer cells. Research has shown that similar compounds can activate apoptotic pathways in breast cancer cells (MCF-7), suggesting potential for further investigation into this compound's effects on cancer cell lines .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for predicting the biological activity of this compound. The following table summarizes findings from related studies:

The SAR indicates that substitutions on the benzyl group significantly influence the antimicrobial potency of quinoline derivatives.

Q & A

Q. What are the established synthetic routes for 2-methyl-N-(3-(pyridin-2-yloxy)benzyl)quinoline-8-carboxamide, and what reaction conditions optimize yield and purity?

- Methodological Answer : The compound can be synthesized via a multi-step approach:

- Step 1 : Construct the quinoline-8-carboxamide core using Friedländer or Doebner-Miller reactions, which involve condensation of aniline derivatives with α,β-unsaturated carbonyl compounds under acidic conditions .

- Step 2 : Introduce the 3-(pyridin-2-yloxy)benzyl moiety via nucleophilic substitution or coupling reactions. For example, alkylation of 3-hydroxybenzyl derivatives with 2-chloropyridine under basic conditions (e.g., NaH in DMSO) .

- Critical Parameters : Temperature control (<70°C), pH adjustment (neutral to mildly basic), and purification via column chromatography (hexane/ethyl acetate gradients) or recrystallization (chloroform/petroleum ether) are essential for high yields (>75%) and purity (>95%) .

Q. How can researchers confirm the structural integrity of this compound?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : H and C NMR to verify substitution patterns (e.g., methyl group at C2, pyridinyloxy linkage).

- High-Resolution Mass Spectrometry (HRMS) : Exact mass determination (calculated for : 377.1474 g/mol) .

- X-ray Crystallography : Single-crystal analysis (if crystallizable) refined using SHELXL for bond lengths/angles and intermolecular interactions (e.g., π-π stacking, C–H···O bonds) .

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

- Methodological Answer :

- In vitro cytotoxicity : Screen against cancer cell lines (e.g., HeLa, MCF-7) using MTT assays, with IC values compared to reference drugs like doxorubicin .

- Antimicrobial activity : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Solubility Testing : Use HPLC to determine logP values and aqueous solubility, critical for pharmacokinetic profiling .

Advanced Research Questions

Q. How can synthetic challenges, such as regioselective functionalization of the quinoline core, be addressed?

- Methodological Answer :

- Directed Metalation : Use lithiation (e.g., LDA) at C8 of the quinoline to install the carboxamide group selectively .

- Protecting Groups : Temporarily protect reactive sites (e.g., NH of carboxamide with Boc) during pyridinyloxy-benzyl coupling to avoid side reactions .

- Microwave-Assisted Synthesis : Reduce reaction times and improve regiocontrol for temperature-sensitive steps .

Q. How to resolve contradictions in reported biological activity data for analogous quinoline derivatives?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., trifluoromethyl vs. methyl groups at C2, pyridinyl vs. pyrimidinyloxy linkages) using computational docking (e.g., AutoDock) to identify key binding interactions .

- Dose-Response Curves : Validate activity thresholds across multiple assays (e.g., enzymatic vs. cell-based) to distinguish true activity from assay artifacts .

Q. What strategies optimize crystallographic refinement for flexible substituents like the pyridinyloxy-benzyl group?

- Methodological Answer :

- Twinned Data Refinement : Use SHELXL’s TWIN/BASF commands for handling crystals with rotational disorder .

- Restraints on Flexible Moieties : Apply distance/angle restraints for the benzyl-pyridinyloxy linkage to reduce overfitting .

- High-Resolution Data : Collect synchrotron data (λ = 0.7–1.0 Å) to resolve electron density for disordered regions .

Q. How to design SAR studies to explore the role of the pyridinyloxy-benzyl moiety in target binding?

- Methodological Answer :

- Analog Synthesis : Replace pyridinyloxy with pyrimidinyloxy or benzofuranyloxy groups to assess electronic/steric effects .

- Pharmacophore Mapping : Use Schrödinger’s Phase or MOE to identify critical hydrogen-bond acceptors (e.g., pyridinyl N) .

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (K) to target proteins (e.g., kinases) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.